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Compound of Interest

Compound Name: trans-3-(Trimethylsilyl)allyl alcohol

Cat. No.: B151979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trans-3-(trimethylsilyl)allyl
alcohol and its derivatives in powerful cascade reactions. The focus is on two key

transformations: the multicomponent Hosomi-Sakurai reaction for the synthesis of homoallylic

ethers and the[1][2]-Wittig rearrangement for the stereoselective formation of homoallylic

alcohols. These methodologies are of significant interest in the synthesis of complex

molecules, natural products, and active pharmaceutical ingredients.

Application Note 1: Multicomponent Hosomi-
Sakurai Reaction for Homoallylic Ether Synthesis
The multicomponent Hosomi-Sakurai reaction is a robust method for the synthesis of

homoallylic ethers from an aldehyde, an alcohol (or its silyl ether), and an allyltrimethylsilane.[1]

[3] trans-3-(Trimethylsilyl)allyl alcohol can be utilized in this reaction, typically after

conversion to its corresponding trimethylsilyl ether, to introduce a functionalized homoallylic

moiety. This reaction is prized for its ability to construct carbon-carbon and carbon-oxygen

bonds in a single step, often with high levels of stereocontrol.

The cascade is typically initiated by a Lewis acid, which activates the aldehyde towards

nucleophilic attack by the allyl silane. The intermediate oxocarbenium ion is then trapped by the

alcohol or its silyl ether to furnish the homoallylic ether product.[1][4] The choice of Lewis acid
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and reaction conditions can significantly influence the yield and diastereoselectivity of the

reaction.

Key Advantages:

Convergent Synthesis: Combines three components in a single operation, increasing

synthetic efficiency.

Stereocontrol: Can generate new stereocenters with a high degree of control, influenced by

the substrates and catalyst.

Functional Group Tolerance: The reaction can be performed in the presence of various

functional groups.

Experimental Workflow: Multicomponent Hosomi-
Sakurai Reaction
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Caption: General workflow for the multicomponent Hosomi-Sakurai reaction.

Quantitative Data: Diastereoselective Multicomponent
Hosomi-Sakurai Reaction
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The following table presents representative data for the multicomponent Hosomi-Sakurai

reaction with various aldehydes and alcohol-derived trimethylsilyl ethers, demonstrating the

influence of substrates on yield and diastereoselectivity.

Entry Aldehyde
Alcohol
TMS Ether

Lewis Acid Yield (%)
Diastereom
eric Ratio
(d.r.)

1
Benzaldehyd

e

(-)-Menthol

TMS ether
TMSOTf 85 >95:5

2

Cyclohexane

carboxaldehy

de

(-)-Menthol

TMS ether
TMSOTf 78 90:10

3
Isovaleraldeh

yde

(-)-Menthol

TMS ether
TMSOTf 65 80:20

4
Benzaldehyd

e

Cholesterol

TMS ether
TMSOTf 82 >95:5

5

Cyclohexane

carboxaldehy

de

Cholesterol

TMS ether
TMSOTf 75 88:12

Data is representative and adapted from similar reactions in the literature.

Protocol 1: Representative Procedure for
Multicomponent Hosomi-Sakurai Reaction
This protocol is a representative example for the synthesis of a homoallylic ether via a

multicomponent Hosomi-Sakurai reaction.

Materials:

Aldehyde (1.0 mmol)

trans-3-(Trimethylsilyl)allyl trimethylsilyl ether (1.2 mmol)
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Allyltrimethylsilane (1.5 mmol)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 mmol, 10 mol%)

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add

the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

Cool the solution to -78 °C in a dry ice/acetone bath.

Add allyltrimethylsilane (1.5 mmol) followed by trans-3-(trimethylsilyl)allyl trimethylsilyl ether

(1.2 mmol).

Add TMSOTf (0.1 mmol) dropwise to the stirred solution.

Stir the reaction mixture at -78 °C for 4 hours.

Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

Allow the mixture to warm to room temperature.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium

sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired

homoallylic ether.

Application Note 2:[1][2]-Wittig Rearrangement for
Stereoselective Synthesis of Homoallylic Alcohols
The[1][2]-Wittig rearrangement is a powerful pericyclic reaction that transforms an allylic ether

into a homoallylic alcohol with a high degree of stereocontrol.[5] Ethers derived from trans-3-
(trimethylsilyl)allyl alcohol are excellent substrates for this rearrangement. The reaction

proceeds through a concerted, five-membered cyclic transition state, which accounts for the

high stereoselectivity.

A strong base, such as an organolithium reagent, is required to deprotonate the carbon

adjacent to the ether oxygen, initiating the rearrangement. The reaction is typically conducted

at low temperatures (e.g., -78 °C) to favor the[1][2]-sigmatropic shift over the competing[1][5]-

Wittig rearrangement.[5] The presence of the trimethylsilyl group can influence the stability of

the intermediate carbanion and the stereochemical outcome of the reaction.

Key Advantages:

High Stereoselectivity: The concerted mechanism allows for the predictable transfer of

chirality and the creation of new stereocenters.

Carbon-Carbon Bond Formation: Forms a new carbon-carbon bond with concomitant

cleavage of a carbon-oxygen bond.

Access to Complex Alcohols: Provides a route to highly functionalized homoallylic alcohols

that are valuable synthetic intermediates.

A particularly powerful application of this chemistry is in tandem cascade sequences, such as

the[1][2]-Wittig-anionic oxy-Cope rearrangement, which can rapidly build molecular complexity.

Signaling Pathway:[1][2]-Wittig Rearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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